molecular formula C7H6ClNO5S B14055006 3-Methoxy-5-nitrobenzene-1-sulfonyl chloride

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B14055006
M. Wt: 251.64 g/mol
InChI Key: QZJJVGRZSKJZJH-UHFFFAOYSA-N
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Description

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6ClNO5S It is a derivative of benzene, featuring a methoxy group, a nitro group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions with amines.

    Aminobenzene Derivatives: Formed through the reduction of the nitro group.

Scientific Research Applications

3-Methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more prone to electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical reactions and applications in various fields of research and industry .

Properties

Molecular Formula

C7H6ClNO5S

Molecular Weight

251.64 g/mol

IUPAC Name

3-methoxy-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C7H6ClNO5S/c1-14-6-2-5(9(10)11)3-7(4-6)15(8,12)13/h2-4H,1H3

InChI Key

QZJJVGRZSKJZJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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